3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine
Overview
Description
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine ring is often synthesized via condensation reactions involving pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .
Scientific Research Applications
3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The piperidine ring may interact with various enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: Commonly found in drugs and agrochemicals.
Uniqueness
What sets 3-[[4-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine apart is its unique combination of three different rings, each contributing to its overall biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c15-8-12-10-21(19-18-12)13-3-6-20(7-4-13)9-11-2-1-5-17-14(11)16/h1-2,5,10,13H,3-4,6-9,15H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVSXHLIQRBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CN)CC3=C(N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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